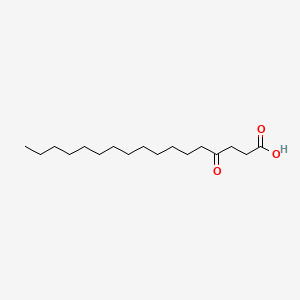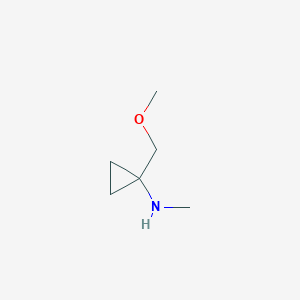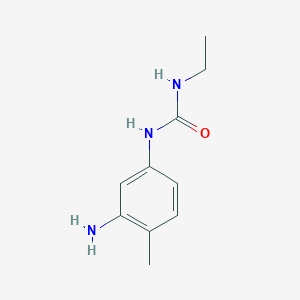
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine
Übersicht
Beschreibung
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine, also known as PMPA, is a chemical compound that belongs to the pyrimidine class of compounds. PMPA has been studied extensively for its potential use in the treatment of various diseases, including HIV, hepatitis B, and cancer.
Wirkmechanismus
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine works by inhibiting the activity of reverse transcriptase, an enzyme that is essential for the replication of HIV and hepatitis B virus. 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is a nucleotide analogue that is incorporated into the viral DNA, leading to chain termination and inhibition of viral replication.
Biochemical and Physiological Effects:
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has been shown to be well-tolerated in animal studies, with no significant adverse effects reported. In vitro studies have demonstrated that 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has a long half-life, which may make it a promising candidate for once-daily dosing in humans.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is its potent antiviral activity against HIV and hepatitis B. However, one limitation of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is that it may have limited efficacy against drug-resistant strains of these viruses.
Zukünftige Richtungen
There are several potential future directions for the development of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine. One area of research is the development of new analogues of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine that may have improved efficacy against drug-resistant strains of HIV and hepatitis B. Another area of research is the development of novel drug delivery systems for 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine, which may improve its pharmacokinetic properties and allow for more convenient dosing regimens. Additionally, 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine may have potential applications in the treatment of other viral infections, such as Zika virus and Ebola virus.
Wissenschaftliche Forschungsanwendungen
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has been studied extensively for its potential use in the treatment of HIV and hepatitis B. In vitro studies have shown that 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is a potent inhibitor of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus. 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has also been shown to inhibit the replication of hepatitis B virus in vitro.
Eigenschaften
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyrimidin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-5-11-9(12-6-8)7-13-3-1-2-4-13/h5-6H,1-4,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFIAHSXNIHNAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



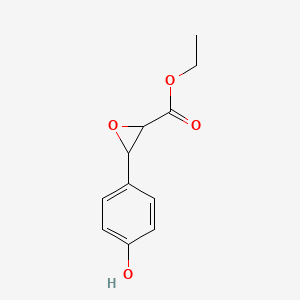

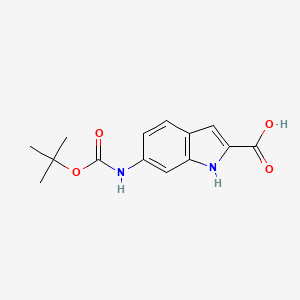
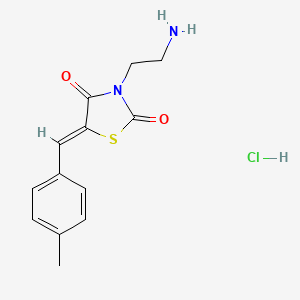

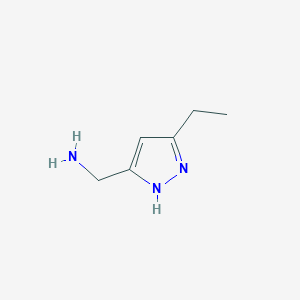

![[(1E)-3-hydroxy-3-methylbut-1-en-1-yl]boronic acid](/img/structure/B3211840.png)
